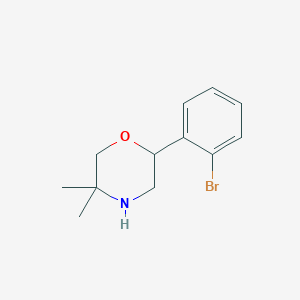![molecular formula C10H19NO2 B13067716 3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
3-[(2-Methoxycyclohexyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxycyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₀H₁₉NO₂. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines, although it presents challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for azetidines, including 3-[(2-Methoxycyclohexyl)oxy]azetidine, often involve the use of advanced polymerization techniques. These methods leverage the ring strain of azetidines to facilitate polymerization under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methoxycyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-[(2-Methoxycyclohexyl)oxy]azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxycyclohexyl)oxy]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic addition reactions, leading to the formation of stable products. This reactivity is harnessed in various applications, including polymerization and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness
3-[(2-Methoxycyclohexyl)oxy]azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, from polymerization to drug discovery .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-(2-methoxycyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h8-11H,2-7H2,1H3 |
Clave InChI |
ADXKFOCAIZCXMT-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
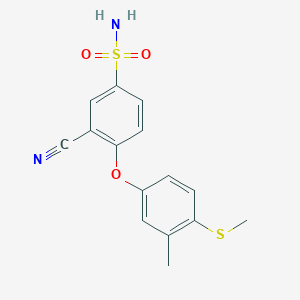
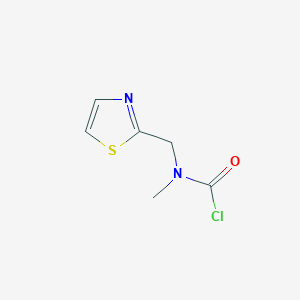

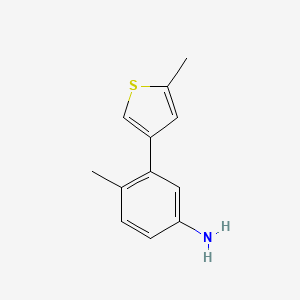
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
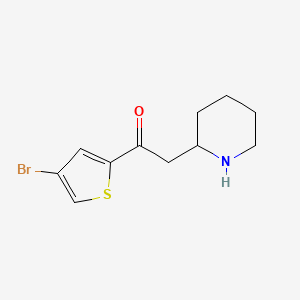
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)

![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
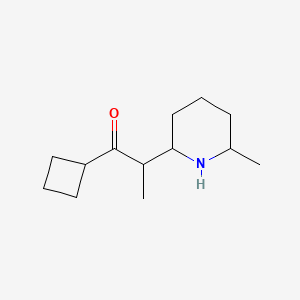
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
